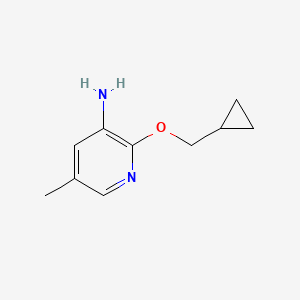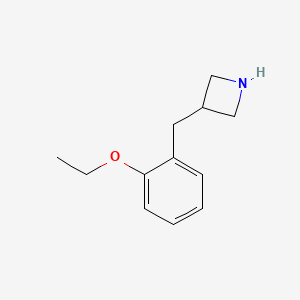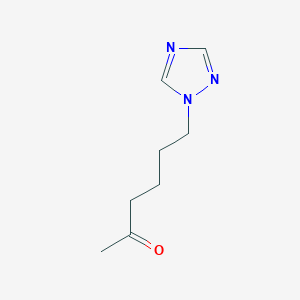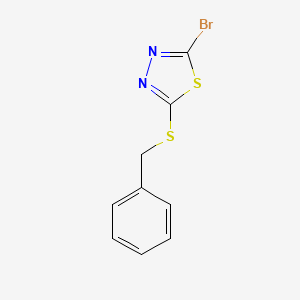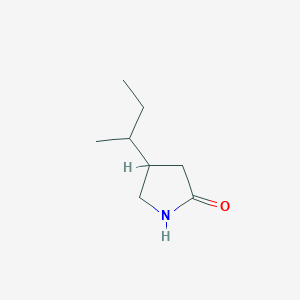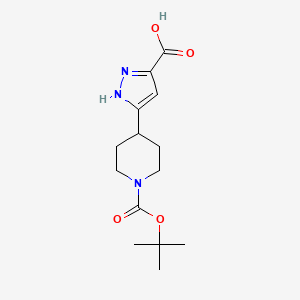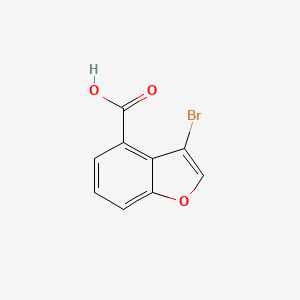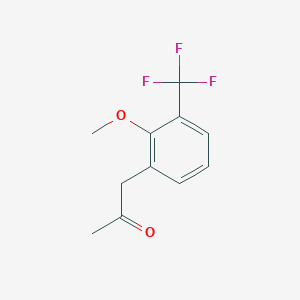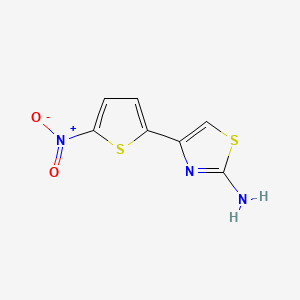
4-(5-Nitro-2-thienyl)-2-thiazolamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Nitro-2-thienyl)-2-thiazolamine is a heterocyclic compound that contains both thiazole and thiophene rings These rings are known for their diverse biological activities and are commonly found in various pharmacologically active compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Nitro-2-thienyl)-2-thiazolamine typically involves the reaction of 5-nitro-2-thiophenecarboxaldehyde with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the thiazole ring. The reaction is usually carried out in ethanol or another suitable solvent, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-(5-Nitro-2-thienyl)-2-thiazolamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be oxidized to form sulfoxides or sulfones.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the positions adjacent to the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Introduction of various substituents on the thiophene ring.
Wissenschaftliche Forschungsanwendungen
4-(5-Nitro-2-thienyl)-2-thiazolamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties
Wirkmechanismus
The mechanism of action of 4-(5-Nitro-2-thienyl)-2-thiazolamine involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects. The compound’s ability to inhibit specific enzymes, such as kinases, makes it a potential candidate for anticancer therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(5-Nitro-2-thienyl)-5-substituted-1,3,4-thiadiazoles: Known for their antimicrobial and anticancer activities.
4-Methyl-2-phenylthiazole-5-carbohydrazide: Used as a precursor for various thiazole derivatives with biological activities.
5-Nitrothiophene-2-carboxaldehyde: Used in the synthesis of various heterocyclic compounds with potential pharmacological activities
Uniqueness
4-(5-Nitro-2-thienyl)-2-thiazolamine is unique due to the presence of both nitro and amine groups, which confer distinct chemical reactivity and biological activity. Its dual functionality allows it to participate in a wide range of chemical reactions and interact with multiple biological targets, making it a versatile compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
34801-16-6 |
|---|---|
Molekularformel |
C7H5N3O2S2 |
Molekulargewicht |
227.3 g/mol |
IUPAC-Name |
4-(5-nitrothiophen-2-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C7H5N3O2S2/c8-7-9-4(3-13-7)5-1-2-6(14-5)10(11)12/h1-3H,(H2,8,9) |
InChI-Schlüssel |
YXXHXFBIUKWGMW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=C1)[N+](=O)[O-])C2=CSC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


